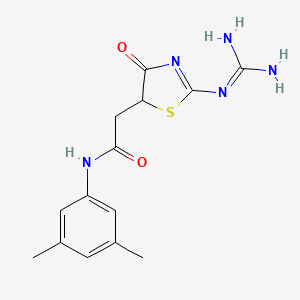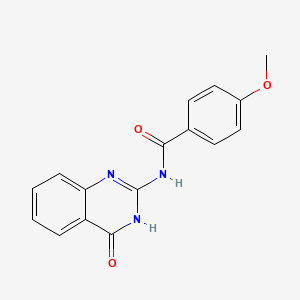![molecular formula C18H29N5O4S B11033559 N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11033559.png)
N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of pyrrolidine derivatives, specifically featuring a pyrrolidine ring in its structure.
- The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists due to its versatility and potential for drug development .
- The compound’s full chemical name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic pathway. Researchers have reported various methods, but detailed conditions would require further literature review.
Industrial Production: Unfortunately, information on large-scale industrial production methods for Compound X is limited.
Chemical Reactions Analysis
Reactivity: Compound X may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed during these reactions would vary based on the specific conditions and starting materials.
Scientific Research Applications
Chemistry: Compound X might serve as a building block for designing new molecules due to its unique structure.
Biology: It could be explored as a potential bioactive compound, targeting specific receptors or enzymes.
Medicine: Investigate its pharmacological properties, potential therapeutic applications, and toxicity profiles.
Industry: Assess its use in materials science or other industrial applications.
Mechanism of Action
- Unfortunately, detailed information on the exact mechanism of action for Compound X is not readily available. Further research would be necessary to elucidate this aspect.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H29N5O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[3-[(1-ethylpyrrolidin-2-yl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C18H29N5O4S/c1-4-23-9-5-6-14(23)11-22-12-19-18(20-13-22)21-28(24,25)15-7-8-16(26-2)17(10-15)27-3/h7-8,10,14H,4-6,9,11-13H2,1-3H3,(H2,19,20,21) |
InChI Key |
BNJRXKDCTKUFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2CNC(=NC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11033478.png)
![ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11033483.png)

![8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11033489.png)

![1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11033499.png)
![5-(2,5-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033505.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11033509.png)

![(1E)-1-(3-bromobenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033525.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11033537.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11033543.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11033551.png)
![(2-chlorophenyl)(1-methyl-2-phenyl-1H-imidazo[2,1-a]isoindol-5-yl)methanone](/img/structure/B11033565.png)
